4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1170090-45-5
VCID: VC4271934
InChI: InChI=1S/C19H23FN2O3S/c1-14-12-16(20)6-8-19(14)26(23,24)21-17-7-5-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Molecular Formula: C19H23FN2O3S
Molecular Weight: 378.46

4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

CAS No.: 1170090-45-5

Cat. No.: VC4271934

Molecular Formula: C19H23FN2O3S

Molecular Weight: 378.46

* For research use only. Not for human or veterinary use.

4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide - 1170090-45-5

Specification

CAS No. 1170090-45-5
Molecular Formula C19H23FN2O3S
Molecular Weight 378.46
IUPAC Name 4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C19H23FN2O3S/c1-14-12-16(20)6-8-19(14)26(23,24)21-17-7-5-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3
Standard InChI Key YOKKKLZCQVICTM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2

Introduction

Structural Features and Molecular Profile

Core Structure and Functional Groups

The molecule comprises:

  • 1,2,3,4-Tetrahydroquinoline (THQ): A saturated bicyclic ring system with a nitrogen atom in the six-membered ring.

  • 2-Methoxyethyl Substituent: Attached to the nitrogen of the THQ moiety, enhancing solubility and steric bulk.

  • 4-Fluoro-2-Methylbenzenesulfonamide: A sulfonamide group linked to a fluorinated and methyl-substituted benzene ring.

Key Modifications:

PositionSubstituentFunction
THQ N-Atom2-MethoxyethylHydrophilic spacer, potential hydrogen-bonding site
Benzene Ring (Sulfonamide)4-Fluoro, 2-MethylElectron-withdrawing (Fluoro) and steric (Methyl) effects

These groups influence solubility, electronic properties, and receptor binding affinity .

Synthesis and Chemical Reactivity

Stability and Reactivity

  • Sulfonamide Bond: Resistant to hydrolysis under physiological conditions but may undergo cleavage under strong acidic/basic environments.

  • Fluorine Substituent: Enhances metabolic stability and lipophilicity, critical for drug permeability .

Pharmacological and Biological Implications

TargetMechanismEvidence from Analogs
Carbonic Anhydrase (CA)Competitive inhibition via sulfonamide group4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide (4-FBS) inhibits CA, modulating adenosine levels .
Enzymes with Hydrophobic PocketsTHQ core may interact with lipophilic binding sitesSulfonamides with THQ motifs show enzyme inhibition in medicinal chemistry studies .

Hypothetical Biological Effects

  • Neuroplasticity Modulation: Similar to 4-FBS, which reduces nicotine-induced locomotor activity by stabilizing glutamate release .

  • Antimicrobial Activity: Sulfonamides are historically antimicrobial, though modern derivatives often lack potency due to resistance .

Research Gaps and Future Directions

Unanswered Questions

  • Metabolic Fate: Hepatic metabolism of the 2-methoxyethyl group (e.g., demethylation) and fluorine stability.

  • Selectivity: Differentiation between carbonic anhydrase isoforms (e.g., CA II vs. CA IX).

  • Toxicity: Potential off-target effects on mitochondrial enzymes or ion channels.

Experimental Priorities

PriorityMethodologyExpected Outcome
HighIn vitro CA inhibition assaysIC₅₀ values for CA isoforms
MediumCell-based proliferation assaysAnticancer activity screening
LowIn vivo pharmacokinetic studiesBioavailability and half-life

Comparative Analysis with Structural Analogs

Molecular Weight and LogP

CompoundMolecular Weight (g/mol)LogPSource
Target Compound~341~3.5Hypothetical (based on )
CAS 1170209-22-9 (4-ethoxy analog)404.5~4.2
PubChem CID 18565200490.6~5.0

Trend: Replacement of ethoxy with 2-methoxyethyl reduces molecular weight and LogP, improving aqueous solubility.

Functional Group Comparisons

FeatureTarget CompoundAnalog (CAS 1170209-22-9)Analog (PubChem CID 18565200)
Sulfonamide4-Fluoro-2-methyl4-Ethoxy-3-methyl4-Fluorophenylsulfonyl
THQ Substituent2-Methoxyethyl1-(2-methoxyethyl)1-(4-fluorobenzenesulfonyl)

Key Difference: The target compound combines fluorine’s electronic effects with a smaller, more polar sulfonamide group.

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